5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H23N5 and its molecular weight is 321.428. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The chemical synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including variations similar to 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine, has been explored to evaluate their pharmacological potential. For instance, the synthesis and study of cyclic GMP phosphodiesterase inhibitory activity of a series of 6-phenylpyrazolo[3,4-d]pyrimidones indicate the importance of small heterocyclic substitutions for achieving high levels of activity and metabolic stability (Dumaitre & Dodic, 1996). Similarly, the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives as potential benzodiazepine receptor ligands showcases the adaptability of the pyrazolo[1,5-a]pyrimidine core for generating compounds with significant biological activity (Bruni et al., 1994).
Biological Activities
The biological evaluation of novel pyrazolopyrimidine derivatives has been conducted to determine their anticancer and anti-inflammatory potentials. For instance, a study on pyrazolopyrimidine derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents, showcasing the structure-activity relationship essential for designing effective therapeutic agents (Rahmouni et al., 2016). Another research focus is the development of compounds targeting specific receptors, such as the adenosine A1 and A2A receptor subtypes, indicating the potential of pyrazolo[1,5-a]pyrimidine derivatives in modulating receptor-mediated biological responses (Squarcialupi et al., 2017).
Advanced Synthesis Techniques
Innovative synthesis methods, such as ultrasound-assisted synthesis, have been applied to antipyrinyl-pyrazolo[1,5-a]pyrimidines, demonstrating the evolution of synthetic chemistry towards more efficient and environmentally friendly processes. These methods not only improve the synthesis efficiency but also pave the way for discovering new biological activities (Kaping et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine kinases .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Related compounds have been known to inhibit the activity of tyrosine kinases, which play a crucial role in signal transduction pathways .
Result of Action
Related compounds have been known to exhibit anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structural features of the compound, including the presence of the pyrazolo[1,5-a]pyrimidine moiety .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related compounds have shown dose-dependent effects in animal models .
Properties
IUPAC Name |
5,6-dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-15(2)21-18-17(16-7-5-4-6-8-16)13-20-24(18)19(14)23-11-9-22(3)10-12-23/h4-8,13H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQKFBBPKOPQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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